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For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (DHM), a natural flavonoid compound also known as ampelopsin, has

garnered significant interest in oncological research for its potential anti-cancer properties. This

guide provides an objective comparison of DHM with standard chemotherapy drugs, supported

by experimental data, to elucidate its potential role in cancer therapy, particularly as a

synergistic agent.

Performance Comparison: Dihydromyricetin vs.
Standard Chemotherapy
Current research indicates that Dihydromyricetin's most promising application in cancer

treatment may be as a chemosensitizer, enhancing the efficacy of conventional chemotherapy

drugs and potentially reducing their side effects. Direct head-to-head comparisons of DHM as a

standalone treatment versus standard chemotherapy are limited. However, studies

investigating its synergistic effects provide valuable insights into its therapeutic potential.

Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The following tables summarize the IC50

values of DHM and standard chemotherapy drugs in various cancer cell lines as reported in

different studies.
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Table 1: IC50 Values of Dihydromyricetin (DHM) in Various Cancer Cell Lines

Cell Line Cancer Type DHM IC50 (µM) Duration (h) Reference

T24
Muscle Invasive

Bladder Cancer
22.3 48 [1]

UMUC3
Muscle Invasive

Bladder Cancer
16.7 48 [1]

A2780 (p53

positive)
Ovarian Cancer 336.0 24 [2]

SKOV3 (p53

null)
Ovarian Cancer 845.9 24 [2]

HuH-6 Hepatoblastoma
~75 (for ~48%

inhibition)
48 [3]

HepG2 Hepatoblastoma
~50 (for ~55%

inhibition)
48 [3]

Table 2: Comparative IC50 Values of Standard Chemotherapy Drugs with and without

Dihydromyricetin (DHM)

Cell Line Cancer Type Treatment IC50 (µM) Reference

HuH-6 Hepatoblastoma Cisplatin 6.33 ± 0.20 [3]

Cisplatin + DHM

(25 µM)
5.17 ± 0.31 [3]

HepG2 Hepatoblastoma Cisplatin 5.91 ± 0.27 [3]

Cisplatin + DHM

(25 µM)
4.54 ± 0.21 [3]

QGY7701
Hepatocellular

Carcinoma
Nedaplatin Not specified [4][5]

SMMC7721
Hepatocellular

Carcinoma
Nedaplatin Not specified [4][5]
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Note: One study reported that the combination of DHM and Nedaplatin (NDP) induced more

significant apoptosis in tumor cells but did not provide specific IC50 values for the combination.

The concentrations for the combination studies were selected based on the individual IC50

values of each drug.[4][5]

Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy drugs

eliminate cancer cells. Studies have shown that DHM can induce apoptosis in cancer cells and

enhance the apoptotic effects of standard chemotherapy drugs.

Table 3: Apoptosis Rates in Cancer Cells Treated with DHM and/or Standard Chemotherapy

Cell Line Cancer Type Treatment
Apoptosis
Rate (%)

Reference

T24
Muscle Invasive

Bladder Cancer

Control (0 µM

DHM)
8.7 ± 0.7 [6]

DHM (5 µM) 12.3 ± 1.1 [6]

DHM (20 µM) 19.9 ± 5.5 [6]

UMUC3
Muscle Invasive

Bladder Cancer

Control (0 µM

DHM)
5.2 ± 0.5 [6]

DHM (5 µM) 6.3 ± 0.1 [6]

DHM (20 µM) 7.6 ± 0.9 [6]

QGY7701
Hepatocellular

Carcinoma
DHM + NDP

Significantly

higher than NDP

alone

[4][7]

SMMC7721
Hepatocellular

Carcinoma
DHM + NDP

Significantly

higher than NDP

alone

[4][7]

Note: A study on hepatocellular carcinoma cells demonstrated a synergistic effect of DHM and

Nedaplatin (NDP) in promoting apoptosis, though specific percentage values for the
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combination were not detailed in the text but were shown in flow cytometry plots.[4][7]

Signaling Pathways and Mechanisms of Action
Dihydromyricetin exerts its anti-cancer effects through the modulation of several key signaling

pathways involved in cell proliferation, survival, and apoptosis.

p53/Bcl-2 Signaling Pathway
One of the primary mechanisms by which DHM is thought to enhance chemotherapy-induced

apoptosis is through the p53/Bcl-2 signaling pathway. In hepatocellular carcinoma cells, the

combination of DHM and nedaplatin was shown to activate this pathway, leading to

mitochondrial dysfunction and cell death.[4][5] The tumor suppressor protein p53 can

upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2,

thereby promoting apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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